(S)-N1-Ethylpropane-1,2-diamine
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Overview
Description
(S)-N1-Ethylpropane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. The (S)-enantiomer is the specific form of interest here. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-N1-Ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of 1-ethyl-2-nitropropane. This process typically uses hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reaction of 1-ethyl-2-chloropropane with ammonia or an amine under basic conditions to form the desired diamine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Ethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
(S)-N1-Ethylpropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of (S)-N1-Ethylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-N1-Ethylpropane-1,2-diamine: The enantiomer of (S)-N1-Ethylpropane-1,2-diamine, with similar chemical properties but different biological activities.
N1-Ethylpropane-1,2-diamine: The racemic mixture containing both (S)- and ®-enantiomers.
N1-Methylpropane-1,2-diamine: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds. This chiral specificity makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
Properties
IUPAC Name |
(2S)-1-N-ethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71754-71-7 |
Source
|
Record name | [(2S)-2-aminopropyl](ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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